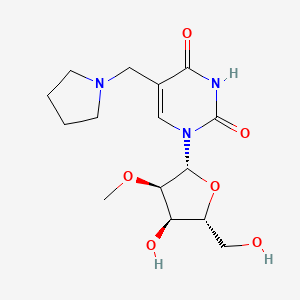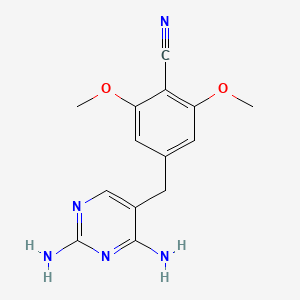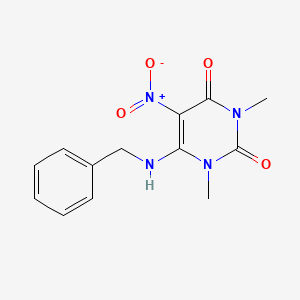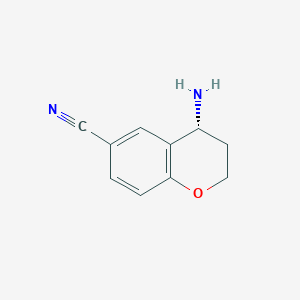
2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde is an organic compound characterized by the presence of a pyrimidine ring substituted with a 3,4,5-trimethoxyphenyl group and two aldehyde groups at the 4 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate pyrimidine precursors under controlled conditions. One common method involves the use of acrylonitrile, aniline, methanol, and sodium methoxide in a four-neck flask with mechanical stirring. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing waste and safety risks. The process involves similar steps as the laboratory synthesis but on a larger scale, with additional purification steps to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarboxylic acid.
Reduction: 2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde.
2-Amino-4-methyl-6-(3,4,5-trimethoxyphenyl)pyrimidine: A related compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both aldehyde groups and the trimethoxyphenyl moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable molecule in scientific research and industrial applications .
Eigenschaften
| 644974-06-1 | |
Molekularformel |
C15H14N2O5 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
2-(3,4,5-trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde |
InChI |
InChI=1S/C15H14N2O5/c1-20-12-4-9(5-13(21-2)14(12)22-3)15-16-10(7-18)6-11(8-19)17-15/h4-8H,1-3H3 |
InChI-Schlüssel |
ZAYJIZNEAIODGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC(=N2)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
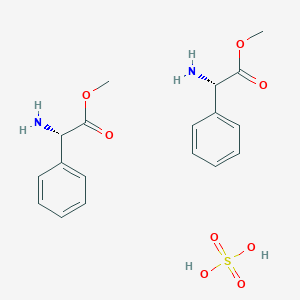
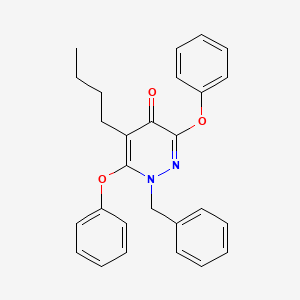
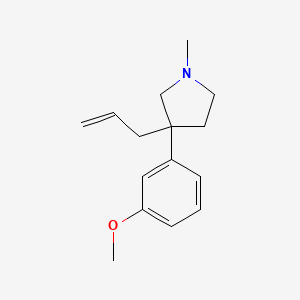

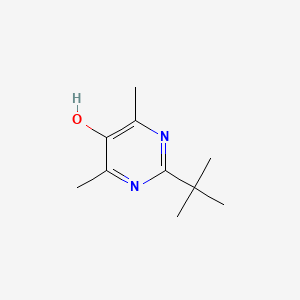
![N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide](/img/structure/B12926759.png)

